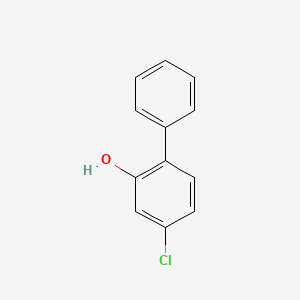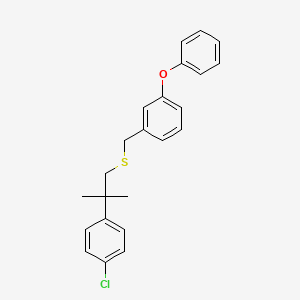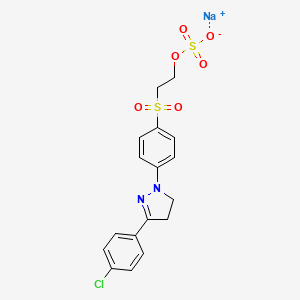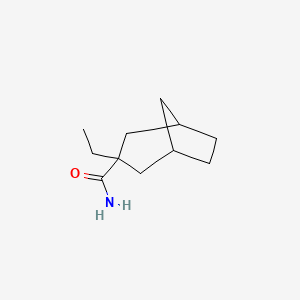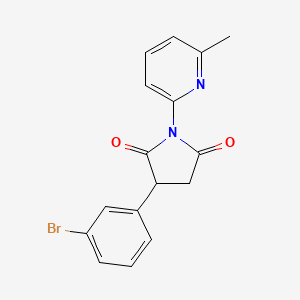
3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a pyridinyl group, and a pyrrolidinedione core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. One common method includes the following steps:
Pyridinyl Group Introduction: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate leaving group.
Pyrrolidinedione Formation: The formation of the pyrrolidinedione core is achieved through a cyclization reaction, often involving the condensation of a diketone with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyridinyl groups contribute to binding affinity and specificity, while the pyrrolidinedione core may participate in catalytic or inhibitory activities. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- 3-(3-Fluorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- 3-(3-Iodophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
Uniqueness
Compared to similar compounds, 3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione exhibits unique reactivity and binding properties due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
110592-49-9 |
|---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-4-2-7-14(18-10)19-15(20)9-13(16(19)21)11-5-3-6-12(17)8-11/h2-8,13H,9H2,1H3 |
InChI Key |
YOTBPVVWDMBTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


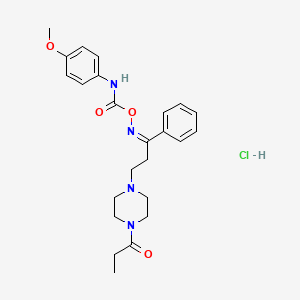
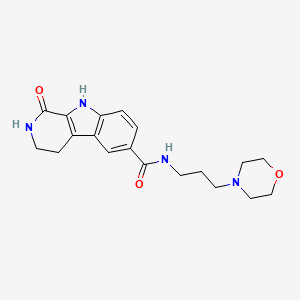
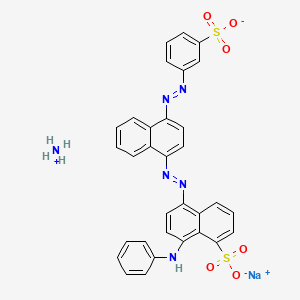
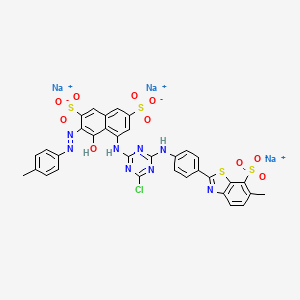


![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)


